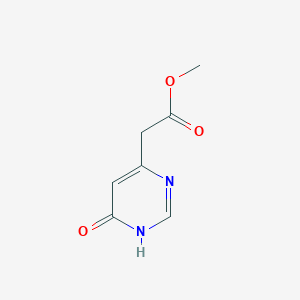

6-(Tert-butyl)-2-methylpyrimidin-4-ol

説明

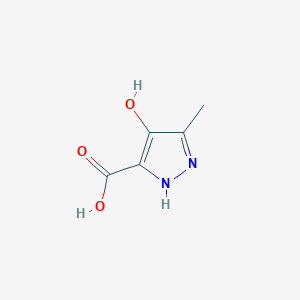

6-(Tert-butyl)-2-methylpyrimidin-4-ol, also known as 6-Tert-butyl-2-methylpyrimidin-4-ol or 6-TBMMP, is a novel synthetically derived compound with a wide range of potential applications in the fields of science and medicine. 6-TBMMP is a derivative of pyrimidin-4-ol with a tert-butyl group attached to the six position of the pyrimidin-4-ol ring.

科学的研究の応用

Synthetic Phenolic Antioxidants in Environmental and Human Health

Synthetic Phenolic Antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol, are prevalent in various industrial products to delay oxidation and prolong shelf life. Studies have identified their presence in numerous environmental matrices and human tissues, hinting at widespread exposure through food, dust, and personal care products. Notably, certain SPAs and their transformation products have raised concerns over potential health hazards, including liver toxicity, endocrine disruption, and carcinogenicity. The transformation product 2,6-di-tert-butyl-p-benzoquinone, for instance, can cause DNA damage even at low concentrations. Ongoing and future research is recommended to focus on understanding the environmental behavior of novel high molecular weight SPAs, exploring the combined toxicity effects of multiple SPAs, and the development of SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).

α-Terpineol and Its Biological Applications

α-Terpineol, a common terpene alcohol found naturally in many plant species, has a wide array of industrial and biological applications. It's predominantly used in the fragrance industry due to its lilac-like odor. Moreover, it exhibits a broad spectrum of biological activities, serving as an antioxidant, anticancer, anticonvulsant, antiulcer, antihypertensive, and anti-nociceptive agent. Its insecticidal properties and ability to enhance skin penetration further broaden its utility in various fields. This review emphasizes the significance of α-terpineol in medicinal and pharmaceutical applications, encouraging further research into its diverse uses (Khaleel, Tabanca, & Buchbauer, 2018).

Biodegradation and Fate of ETBE in Soil and Groundwater

Ethyl tert-butyl ether (ETBE), a gasoline ether oxygenate, is a notable environmental concern, especially in soil and groundwater. Recent research has illuminated its biodegradation pathways, revealing microorganisms capable of degrading ETBE both aerobically and via cometabolism. The review delves into the metabolic pathways, genetic markers, and environmental factors influencing ETBE degradation. Despite the challenges posed by ETBE's structural complexity and slow degradation kinetics, advancements in microbial identification and pathway elucidation provide hope for effective bioremediation strategies (Thornton et al., 2020).

Vandetanib Synthesis and Industrial Production

Vandetanib, a therapeutic compound, involves complex synthetic routes in its production. A comprehensive analysis of these routes reveals the pivotal role of intermediates like tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate in achieving high yields and commercial viability. This review offers insights into the industrial production of Vandetanib, highlighting the potential for optimizing synthetic routes for large-scale manufacturing (Mi, 2015).

特性

IUPAC Name |

4-tert-butyl-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-6-10-7(9(2,3)4)5-8(12)11-6/h5H,1-4H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWEQJBRRCSMYRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Tert-butyl)-2-methylpyrimidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B1417553.png)

![1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1417555.png)

![Methyl 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1417556.png)

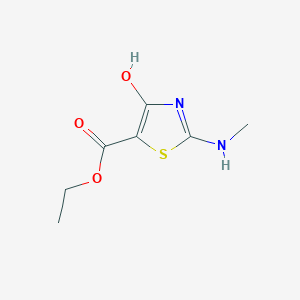

![Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B1417564.png)

![7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid](/img/structure/B1417565.png)

![8-Isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B1417567.png)

![Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1417571.png)

![5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B1417575.png)